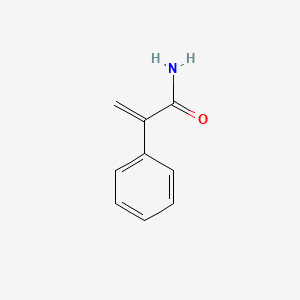

2-Phenylacrylamide

Beschreibung

Significance of Acrylamide (B121943) Scaffolds in Contemporary Organic Chemistry

The acrylamide scaffold is a highly valuable fragment in modern organic and medicinal chemistry. Its significance stems from its inherent reactivity and its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. The electrophilic nature of the α,β-unsaturated carbonyl system makes the acrylamide group an effective Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles. This reactivity is frequently exploited in chemical biology and drug design, where the acrylamide functions as a "warhead" for targeted covalent inhibitors (TCIs). rsc.org These TCIs are designed to form a permanent covalent bond with a specific nucleophilic residue, such as a cysteine thiol, in the active site of a target protein, leading to irreversible inhibition. rsc.org

Beyond its role in covalent inhibition, the acrylamide moiety is a key structural component in molecules developed for a diverse range of therapeutic applications. Derivatives of acrylamide have been identified as promising candidates for antitumor, antiviral, anti-inflammatory, antibacterial, antifungal, and vasodilator agents. ekb.eg The versatility of the scaffold allows for extensive chemical modification at the nitrogen atom and the β-carbon, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets and improve its efficacy and selectivity. ekb.egontosight.ai This adaptability has established the acrylamide framework as a privileged scaffold in the design and synthesis of novel therapeutic entities.

Evolution of Research Trajectories for 2-Phenylacrylamide and Related Conjugates

Research into this compound has evolved from fundamental synthesis and polymer science to sophisticated applications in medicinal chemistry and advanced materials. Initial studies focused on the synthesis of the monomer, often by reacting acrylamide with chloro benzene (B151609), and its subsequent polymerization and copolymerization with other monomers like methyl methacrylate (B99206). scientific.netuobaghdad.edu.iqekb.eg These early investigations established the groundwork for understanding the reactivity of the monomer and the basic properties of the resulting polymers, such as poly(phenylacrylamide) (PPAM). scientific.netekb.eg

A significant advancement in the field was the exploration of this compound as a component in "smart" or thermoresponsive polymers. Researchers discovered that copolymers incorporating N-phenylacrylamide, such as poly(N-acryloyl glycinamide-co-N-phenylacrylamide), can exhibit Upper Critical Solution Temperature (UCST) behavior. nih.govnih.govresearchgate.net This is noteworthy because the polymer is soluble in water at higher temperatures and phase-separates upon cooling, a behavior opposite to that of more commonly studied Lower Critical Solution Temperature (LCST) polymers like Poly(N-isopropylacrylamide) (PNIPAM). nih.govresearchgate.net This unique property has been harnessed to create thermoresponsive surfaces for cell culture and regenerative medicine, where cell sheets can be attached at one temperature and then gently detached by switching to another, offering a new mechanism for controlled cell attachment and release. nih.gov

More recently, research has increasingly focused on the synthesis of highly specific this compound derivatives as targeted therapeutic agents. This trajectory has yielded several promising classes of compounds:

Cytotoxic Agents: Focused libraries of 2-phenylacrylamides have been synthesized and screened, leading to the identification of new scaffolds with potent, broad-spectrum cytotoxic activity against various cancer cell lines. nih.gov

Anti-inflammatory Agents: By employing molecular hybridization strategies, researchers have designed derivatives like (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, which combines structural motifs from indomethacin (B1671933) and paracetamol, to create potent anti-inflammatory candidates. mdpi.com Other studies have identified phenylacrylamide derivatives that exert antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. nih.gov

Antiviral Agents: Certain this compound derivatives have demonstrated significant potential as non-nucleoside agents against the Hepatitis B virus (HBV), showing strong inhibition of HBV DNA replication. lookchem.com

Ion Channel Modulators: Specific acrylamides, such as (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide, have been identified as openers of the KCNQ2 potassium channel, a target relevant for neurological conditions. acs.org

This evolution from basic polymer chemistry to targeted drug discovery highlights the growing appreciation for the this compound scaffold as a versatile platform for creating advanced functional molecules.

Scope and Research Imperatives for this compound Investigation

The current scope of this compound research is broad, spanning materials science, medicinal chemistry, and organic synthesis. A primary area of focus remains the development of advanced functional polymers. This includes the fine-tuning of copolymers to control their UCST properties for applications in regenerative medicine and the creation of polymer gels with specific mechanical and thermal properties. ekb.egnih.gov Another significant research thrust is in medicinal chemistry, where the goal is to design and synthesize novel this compound conjugates with enhanced biological activity. nih.govnih.gov This involves creating focused compound libraries for screening against various diseases and using the scaffold to develop new antiviral and anticancer agents. nih.govlookchem.com Furthermore, the development of more sustainable and efficient synthetic methodologies, such as continuous flow processes based on the Schotten-Baumann reaction, is an active area of investigation to make the production of these valuable intermediates safer and more environmentally friendly. researchgate.net

Several key research imperatives are driving the field forward. A major challenge is to enhance the potency and selectivity of biologically active this compound derivatives to maximize therapeutic effects while minimizing potential off-target interactions. nih.gov This requires a deeper, mechanistic understanding of how these molecules interact with their biological targets. rsc.org Therefore, detailed kinetic and mechanistic studies, such as those investigating the thiol-addition reaction, are crucial for the rational design of next-generation covalent inhibitors. rsc.org Another imperative is to expand the application space of these compounds. For example, polymers based on N-phenylacrylamide have shown a high affinity for mycotoxins like Ochratoxin A, suggesting potential uses in food safety and analytical chemistry. chemsrc.com Finally, for any derivatives intended for biomedical use, thorough investigation into their in vivo performance and biocompatibility is essential to translate promising laboratory findings into viable applications. nih.govmdpi.com

Research Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14485-09-7 | lookchem.com |

| Molecular Formula | C₉H₉NO | ontosight.ai |

| Molecular Weight | 147.177 g/mol | lookchem.com |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | ~104 °C | ontosight.ai |

Table 2: Selected Research Findings on this compound Derivatives

| Derivative Class / Compound Name | Research Focus / Application | Key Finding | Reference(s) |

|---|---|---|---|

| Furan and Naphthyl Substituted 2-Cyanoacrylamides | Cytotoxic Agents | A 1-naphthyl substituted analogue showed an average GI₅₀ of 8.6 μM across multiple cancer cell lines. | nih.gov |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Anti-inflammatory Agent | Designed as a hybrid of indomethacin and paracetamol, it significantly inhibited inflammatory mediators in vitro. | mdpi.com |

| Poly(N-acryloyl glycinamide-co-N-phenylacrylamide) | Thermoresponsive Polymers | Copolymers exhibit UCST behavior, enabling cell detachment from surfaces by increasing temperature to 37 °C. | nih.gov |

| Phenylacrylamide Derivative (Compound 6a) | Antioxidant / Anti-inflammatory | Activates the Nrf2 signaling pathway, protecting cells from oxidative stress and inhibiting inflammatory responses. | nih.gov |

| This compound Derivative (Compound 4Bs) | Anti-HBV Agent | Showed potent inhibition of HBV DNA replication with an IC₅₀ of 0.19 μM and a high selectivity index (>526). | lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9NO |

|---|---|

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

2-phenylprop-2-enamide |

InChI |

InChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11) |

InChI-Schlüssel |

IMOLAGKJZFODRK-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(C1=CC=CC=C1)C(=O)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Phenylacrylamide and Its Derivatives

Catalytic Pathways for 2-Phenylacrylamide Synthesis

Catalytic methods offer elegant and efficient routes to this compound and its analogues, often proceeding with high atom economy and selectivity under mild conditions. Transition metals such as nickel and palladium are at the forefront of these methodologies, enabling novel carbon-carbon and carbon-nitrogen bond formations.

Nickel catalysis provides a powerful tool for constructing the acrylamide (B121943) scaffold. One notable method involves the reaction of alkenes with isocyanates, catalyzed by a Ni(0)-phosphine complex, to produce N-alkyl acrylamides. researchgate.net In these reactions, simple, unactivated alkenes function as the synthetic equivalents of alkenylmetal reagents. researchgate.net The mechanism often involves the formation of a nickellacycle intermediate, which then undergoes further reaction to yield the desired α,β-unsaturated amide. researchgate.net The choice of phosphine (B1218219) ligands can influence the reaction's outcome and efficiency. researchgate.net

Furthermore, nickel-catalyzed cross-coupling reactions are instrumental in forming C(sp³)–C(sp²) bonds, a key linkage in many complex molecules. nih.gov Strategies combining photoredox-mediated processes with nickel catalysis allow for the activation of otherwise inert C-C bonds, showcasing the versatility of nickel in modern synthesis. nih.gov While direct examples for this compound are specific, the principles of nickel-catalyzed cross-coupling of vinyl compounds and phosphination of vinyl halides establish a foundation for its synthesis. mdpi.com For instance, the coupling of aryl halides with acrylamide has been explored, providing a conceptual basis for forming the N-phenylacrylamide structure. rsc.org

Table 1: Representative Nickel-Catalyzed Reactions for Amide Synthesis This table illustrates the general applicability of nickel catalysis in forming bonds relevant to acrylamide synthesis.

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Ni(cod)₂ / (o-anisyl)₃P | Ethylene, Aldehydes, Silyl Triflates | Allylic Silyl Ethers | High | researchgate.net |

| Ni(0) / Phosphine | Alkenes, Isocyanates | N-Alkyl Acrylamides | Good | researchgate.net |

| Ni(acac)₂ / Et₃N | Vinyl Halides, Diphenylphosphane | Vinyl Diphenylphosphanes | 75-96% | mdpi.com |

Palladium-Catalyzed Carbonylation Routes to Acrylamides

Palladium-catalyzed carbonylation reactions represent a highly efficient and modular approach for the synthesis of acrylamides. rsc.org These reactions typically involve the coupling of a substrate (such as a vinyl or aryl halide), carbon monoxide (CO), and an amine. nih.govmdpi.comacs.org A significant advancement is the direct synthesis of acrylamides from 1,2-dichloroethane (B1671644) and various amines, using a palladium catalyst. rsc.org This method is notable for its use of a readily available industrial chemical and demonstrates excellent yields, with many aromatic and alkyl amines achieving complete conversion in under 40 minutes. rsc.org

The general mechanism for the carbonylation of a vinyl halide begins with the oxidative addition of the halide to a Pd(0) species. nih.govacs.org This is followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. nih.govacs.org Subsequent attack by an amine nucleophile and reductive elimination yields the final acrylamide product and regenerates the Pd(0) catalyst. nih.govacs.org The choice of ligands and reaction conditions can be controlled to favor the formation of different amide products. acs.org For example, palladium-catalyzed carbonylation of CF₃-containing olefins can be directed to form α-CF₃ acrylamides. nih.govacs.org

Table 2: Palladium-Catalyzed Synthesis of Acrylamide Derivatives Illustrative examples of palladium-catalyzed carbonylation reactions.

| Substrate | Amine | Catalyst System | Conditions | Yield | Reference |

| 1,2-dichloroethane | Aniline (B41778) | Pd Catalyst | Not specified | 99% | rsc.org |

| 1,2-dichloroethane | 4-Methylaniline | Pd Catalyst | Not specified | 99% | rsc.org |

| 2-Bromo-3,3,3-trifluoropropene | p-Methoxyaniline | Pd(PPh₃)₂Cl₂ / Ligand-B | CO (8 atm), THF, 100°C, 12h | Moderate | acs.org |

| 2-Iodobenzene | 2-(Methylamino)ethanol | Pd(OAc)₂ / Xantphos | CO (1 bar), DMF, 100°C | 55% (large scale) | mdpi.com |

Enzymatic Approaches to Functionalized Phenylacrylamides

Biocatalysis offers a green and highly selective alternative for synthesizing and functionalizing phenylacrylamides. Engineered enzymes, particularly from the cytochrome P450 family, have been shown to perform reactions on the this compound scaffold with remarkable efficiency. semanticscholar.orgacs.org For example, the enzyme BM3-Hstar can catalyze the cyclopropanation of N,N-diethyl-2-phenylacrylamide with a high initial rate. acs.org This demonstrates the potential of enzymes to create complex, functionalized derivatives from a simple phenylacrylamide precursor. acs.org

These enzymatic transformations are prized for their sustainability, often occurring in aqueous media under mild conditions, and their exceptional stereoselectivity. acs.org The protein scaffold of the enzyme creates a chiral environment that can control the stereochemical outcome of a reaction in a way that is difficult to achieve with traditional chemical catalysts. acs.org Furthermore, directed evolution techniques allow for the fine-tuning of these biocatalysts to enhance their activity and selectivity for specific substrates, including vinylamides like this compound. acs.org This expansion of enzymatic activity to functionalized starting materials broadens the scope of biocatalysis in synthetic chemistry. acs.org A one-pot photo-enzymatic cascade has also been developed for the enantioselective functionalization of N-heterocyclic scaffolds, integrating light-driven reactions with biocatalytic carbene transfer. rsc.org

The development of stereoselective and enantioselective methods is crucial for producing chiral molecules with specific biological activities. In the context of this compound derivatives, enzyme-based strategies have proven particularly effective. acs.org Engineered hemoproteins, such as variants of cytochrome P450, have been evolved to act as "carbene transferases." acs.org These biocatalysts can perform cyclopropanation reactions on heteroatom-substituted alkenes, including vinylamides, with exceptional control over stereochemistry. acs.org

Through directed evolution, a single parent enzyme can be mutated into different variants, each capable of selectively producing either cis or trans cyclopropane (B1198618) products with high diastereoselectivity and enantioselectivity (up to 40,000 total turnovers). acs.org This highlights the tunability of these biocatalytic systems. acs.org Myoglobin-based catalysts have also been engineered for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes, achieving high yields (61-99%) and excellent stereoselectivity (97-99.9% de and ee). researchgate.net These methods provide a powerful route to enantiomerically enriched building blocks that are valuable in medicinal chemistry. acs.orgresearchgate.net

Table 3: Stereoselective Enzymatic Cyclopropanation of N-Vinylamides Performance of engineered cytochrome P450 variants in the cyclopropanation of N-vinylcarbazole.

| Enzyme Variant | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| P411-VACtrans | 6:94 | 94% | acs.org |

| P411-VACcis | 44:56 | 22% | acs.org |

Non-Catalytic and Classical Condensation Approaches

Alongside modern catalytic methods, classical organic reactions remain a cornerstone for the synthesis of this compound derivatives. Condensation and amidation reactions are particularly relevant, offering robust and straightforward pathways to these compounds.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone. wikipedia.org This reaction, often catalyzed by a weak base like an amine, is highly effective for synthesizing α,β-unsaturated systems. wikipedia.org For the synthesis of this compound derivatives, specifically those with a cyano group at the α-position, the Knoevenagel condensation is a key step. researchgate.netnih.gov

A common and efficient strategy involves a two-step process: first, an amidation reaction, followed by a Knoevenagel condensation. researchgate.netnih.gov For instance, the synthesis of (E)-2-cyano-3-(phenyl)acrylamide derivatives can be achieved by first reacting a substituted aniline with a cyanoacetate (B8463686) ester to form a cyanoacetamide intermediate. researchgate.netnih.gov This intermediate then undergoes a Knoevenagel condensation with an aromatic aldehyde. researchgate.netnih.govnih.gov This sequence has been optimized using microwave irradiation, which allows for the synthesis of various Knoevenagel adducts in excellent yields (93-99%) within just 30 minutes. nih.gov The use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, has also been reported as an effective method for the initial amidation step, proceeding with equimolar amounts of acid and amine. acs.org

Table 4: Microwave-Assisted Knoevenagel Condensation for (E)-2-Cyano-3-(phenyl)acrylamide Derivatives Synthesis of various derivatives via condensation of cyanoacetamide and aromatic aldehydes.

| Aldehyde Substituent | Catalyst | Conditions | Yield | Reference |

| 4-chloro | Triethylamine | Microwave, 30 min | 99% | nih.gov |

| 4-bromo | Triethylamine | Microwave, 30 min | 99% | nih.gov |

| 4-nitro | Triethylamine | Microwave, 30 min | 98% | nih.gov |

| 4-hydroxy | Triethylamine | Microwave, 30 min | 93% | nih.gov |

| 2-nitro | Triethylamine | Microwave, 30 min | 97% | nih.gov |

Derivatization from Precursor Acrylamides via Nucleophilic or Electrophilic Modifications

The functionalization of acrylamide structures is a versatile strategy for generating diverse derivatives. This can be achieved either by modifying a precursor aniline before amide formation or by directly reacting the synthesized this compound.

A primary method for synthesizing N-aryl acrylamides involves an acylation reaction using acryloyl chloride with a corresponding aniline. mdpi.com This process, often conducted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM), yields N-phenylacrylamide derivatives in good yields, typically ranging from 69% to 81%. mdpi.com This synthesis represents an electrophilic modification where the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride.

Once formed, the this compound structure itself presents an electrophilic α,β-unsaturated carbonyl moiety, making it a Michael acceptor susceptible to nucleophilic attack. acs.org This reactivity is a cornerstone for further derivatization. The reaction of acrylamides with soft nucleophiles, particularly the tripeptide glutathione (B108866) (GSH), is a well-documented Michael addition. acs.org The electron-donating or withdrawing nature of substituents on the phenyl ring and the nitrogen atom can modulate the electrophilicity of the double bond, influencing reaction rates. acs.orgrsc.org A detailed mechanistic study of thiol addition to N-phenylacrylamide (NPA) confirmed that the reaction proceeds via a rate-limiting nucleophilic attack, followed by a rapid protonation of the resulting enolate. nih.gov

Vinyl sulfonimidamides have emerged as effective electrophilic groups for reaction with biologically relevant nucleophiles, offering an alternative to the classic acrylamide warhead with more tunable reactivity. rsc.org

Interactive Data Table: Examples of Nucleophilic and Electrophilic Modifications

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Electrophilic Acylation | Aniline, Acryloyl chloride | DIPEA, DCM | N-phenylacrylamide | 69-81% | mdpi.com |

| Nucleophilic Michael Addition | N-phenylacrylamide, Alkyl thiols | - | Thioether adduct | - | nih.gov |

| Nucleophilic Michael Addition | Acrylamides, Glutathione (GSH) | - | GSH conjugate | - | acs.org |

| Ruthenium-Catalyzed Olefination | This compound, Allyl acetate | [Ru(p-cymene)Cl2]2, AgSbF6, DCE, 110 °C | (2Z,4E)-Dienamide | 80% | nih.gov |

Synthesis of Boron-Containing Phenylacrylamide Derivatives

The incorporation of boron into organic molecules, particularly phenylacrylamides, has garnered significant attention due to the unique electronic properties and potential applications of the resulting organoboron compounds in materials science and medicinal chemistry. nankai.edu.cn Synthetic strategies typically involve either the polymerization of pre-formed boron-containing monomers or the direct synthesis of discrete boron-functionalized molecules. acs.org

One major approach involves the synthesis of boronic ester/acid-hydrocarbon polymers through the polymerization of boron-vinyl monomers, such as boron-styrene or N-phenylacrylamide. acs.org These polymerizations can be achieved via controlled radical mechanisms like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom-Transfer Radical Polymerization (ATRP). acs.org

For the synthesis of discrete small molecules, researchers have developed methods to create complex boron-containing structures. For instance, a series of boron-containing phenoxyacetanilide derivatives were synthesized as potential hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov This work highlights the modular nature of the synthesis, allowing for the introduction of various boron moieties, including carborane cages. nih.gov Another innovative method involves the multicomponent synthesis of stereogenic-at-boron fluorophores (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones, demonstrating a one-step approach to complex boron-containing dyes. rsc.org

Interactive Data Table: Research Findings on Boron-Containing Phenylacrylamide Derivatives

| Compound Type | Synthetic Approach | Key Precursors | Significance/Application | Source |

|---|---|---|---|---|

| Boron-containing polymers | Controlled radical polymerization (RAFT, ATRP) | Boron-vinyl monomers (e.g., Boron-N-phenylacrylamide) | Platform for functional polyesters and specialized materials. acs.org | acs.org |

| Carboranylphenoxyacetanilide | Multi-step synthesis | Phenoxyacetanilides, Boron clusters | Potent inhibitor of HIF-1α accumulation under hypoxic conditions. nih.gov | nih.gov |

| Stereogenic-at-boron fluorophores (BOSPYR) | One-step multicomponent reaction | Boronic acids, Salicylaldehydes, 2-Formylpyrrole hydrazones | Novel fluorochromes with tunable photophysical properties. rsc.org | rsc.org |

| Chalcone–benzoxaboroles | Aldol condensation or Wittig reaction | Benzoxaborole aldehydes, Acetophenones | Synthesis of benzoxaborole derivatives with potent biological activities. nih.gov | nih.gov |

One-Pot and Multicomponent Synthesis Innovations

One such method is the one-pot, two-step photocyclization of 3-(2-azidophenyl)-N-phenylacrylamides to produce indolo[2,3-c]quinolin-6(7H)-ones. thieme-connect.com This reaction proceeds through the initial photochemical cyclization of the aryl azide (B81097) to form an indole (B1671886) ring, followed by a 6π-electrocyclic reaction and subsequent aromatization, achieving moderate to high yields. thieme-connect.com

Another strategy involves a one-pot tandem approach to create functionalized 3-hydroxy-2-furanyl-acrylamides. acs.orgnih.gov This process demonstrates how complex heterocyclic acrylamide derivatives can be assembled efficiently in a single procedure. Similarly, the Knoevenagel condensation has been adapted for the synthesis of substituted acrylamides. ekb.eg For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was synthesized via an initial amidation reaction followed by a Knoevenagel-type condensation with an indole aldehyde, resulting in a satisfactory yield of 62.3%. mdpi.com

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are particularly powerful for building molecular complexity. rasayanjournal.co.in The development of MCRs for synthesizing pyridine (B92270) derivatives showcases the potential to rapidly generate libraries of complex molecules from simple precursors. These principles are broadly applicable to the design of efficient syntheses for highly substituted phenylacrylamide systems.

Interactive Data Table: Comparison of One-Pot Synthesis Methods

| Method | Key Reactants | Reaction Type | Product Class | Key Advantage | Source |

|---|---|---|---|---|---|

| Sequential Photocyclization | 3-(2-Azidophenyl)-N-phenylacrylamides | Photochemical cyclization, 6π-electrocyclization | Indolo[2,3-c]quinolin-6(7H)-ones | Builds complex polycyclic heterocycles in one pot. thieme-connect.com | thieme-connect.com |

| Tandem Annulation | Various (e.g., diketones, nitriles) | Tandem Michael addition/cyclization | 3-Hydroxy-2-furanyl-acrylamides | Efficient assembly of functionalized furans. acs.org | acs.org |

| Knoevenagel Condensation Route | Substituted anilines, Ethyl 2-cyanoacetate, Indole aldehyde | Amidation followed by Knoevenagel condensation | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Viable synthesis with satisfactory yield for hybrid compounds. mdpi.com | mdpi.com |

| Multicomponent Reaction (General) | 3+ simple precursors | Multiple bond-forming events in one pot | Highly substituted pyridines/heterocycles | High synthetic efficiency and molecular diversity. rasayanjournal.co.in | rasayanjournal.co.in |

Atom Economy and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in both academic and industrial settings. jocpr.com A central tenet of green chemistry is atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjocpr.com Reactions with high atom economy are inherently more sustainable as they minimize the generation of waste byproducts. jocpr.comscience-revision.co.uk

For the synthesis of this compound, traditional methods like the Schotten-Baumann reaction can have environmental drawbacks due to the use of hazardous solvents and the production of stoichiometric waste. researchgate.net To address this, modern approaches focus on improving sustainability. The development of a continuous flow process for N-phenylacrylamide synthesis is a significant step forward. researchgate.net This method, based on the Schotten-Baumann reaction but starting from acrylic acid, offers low operating temperatures, uses less hazardous chemicals, and minimizes side-products, providing a more sustainable and scalable alternative to conventional batch reactions. researchgate.net

Other green chemistry approaches applicable to phenylacrylamide synthesis include:

Alternative Solvents: The use of safer, greener solvents like water or supercritical CO2 can dramatically reduce the environmental impact of a synthesis. jocpr.commdpi.com While many organic reactants have poor solubility in water, its use as a co-solvent can be highly effective. mdpi.com

Catalysis: Employing catalysts instead of stoichiometric reagents improves atom economy and reduces waste. rasayanjournal.co.in For example, ruthenium-catalyzed olefination provides a pathway to dienamides from acrylamides. nih.gov

Microwave-Assisted Synthesis: Using microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. rasayanjournal.co.inmdpi.com

Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently green as they reduce the number of synthetic and purification steps, thereby decreasing solvent and energy usage. rasayanjournal.co.in

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign. jocpr.com

Interactive Data Table: Green Chemistry Approaches in Acrylamide Synthesis

| Green Chemistry Principle | Specific Approach | Example/Application | Benefit | Source |

|---|---|---|---|---|

| Improving Atom Economy | Continuous Flow Synthesis | Schotten-Baumann reaction of aniline and acrylic acid. | Minimizes side-products, safer handling, scalable. researchgate.net | researchgate.net |

| Use of Safer Solvents | Aqueous or Water Co-solvent Systems | General principle applicable to various syntheses. | Non-flammable, non-toxic, cost-effective, and abundant. mdpi.com | mdpi.com |

| Energy Efficiency | Microwave-Assisted Synthesis | General principle for accelerating reactions. | Shorter reaction times, higher yields, reduced energy use. rasayanjournal.co.in | rasayanjournal.co.in |

| Waste Prevention | One-Pot / Multicomponent Reactions | Synthesis of complex heterocycles. | Fewer workup steps, less solvent waste, higher efficiency. rasayanjournal.co.in | rasayanjournal.co.in |

Elucidation of Reaction Mechanisms and Reactive Intermediates Involving 2 Phenylacrylamide

Mechanistic Studies of Metal-Catalyzed Transformations

Metal catalysts play a pivotal role in activating and transforming 2-phenylacrylamide, enabling a variety of chemical reactions. The elucidation of the mechanisms of these transformations often involves the characterization of key reactive intermediates.

Azanickelacyclopentanone Intermediates in Nickel-Catalyzed Processes

In nickel-catalyzed reactions, the formation of an azanickelacyclopentanone intermediate has been proposed. researchgate.net This intermediate is thought to arise from the coupling of alkenes and isocyanates. researchgate.net While typically the trans-disubstituted α,β-unsaturated amide is the major product, the formation of a 1,1-disubstituted acrylamide (B121943) as a minor product in some cases suggests the involvement of this cyclic nickel species. researchgate.net The regioselectivity of the nickellacycle formation is a key factor in determining the final product distribution. researchgate.net

Cyclometalated Ni(II) σ-aryl and σ-alkyl complexes are also proposed as key intermediates in nickel-catalyzed C-H functionalization reactions. nsf.gov These complexes have been shown to be competent catalysts in their own right and can react stoichiometrically to form the expected products. nsf.gov However, studies on Ni(III) species suggest they may not be intermediates in these specific C-H functionalization pathways. nsf.gov

Rhodium-Catalyzed Hydrocarboxylation Mechanisms and Transition State Analysis

The rhodium-catalyzed hydrocarboxylation of styrene (B11656) derivatives, including α,β-unsaturated amides, has been investigated using density functional theory (DFT). uit.no These calculations support a catalytic cycle that involves several key steps:

β-Hydride Elimination: The cycle is initiated by a β-hydride elimination from the rhodium precursor. uit.no

Substrate Insertion: The unsaturated substrate, such as this compound, inserts into a rhodium-hydride bond. uit.no

Carboxylation: The subsequent carboxylation with CO2 is the rate-limiting step. uit.no

A noteworthy finding from these studies is that during the C-CO2 bond formation, the CO2 molecule does not appear to interact directly with the rhodium complex. uit.no Furthermore, the substrate adopts an unusual coordination mode during this step. uit.no Computational and experimental results indicate that the lower reactivity of amides compared to esters is due to a higher energy barrier for the CO2 insertion step, rather than catalyst inactivation. uit.nodoi.org

| Catalytic Cycle Step | Description | Significance |

| β-Hydride Elimination | Formation of a rhodium-hydride species. | Initiates the catalytic cycle. |

| Substrate Insertion | The alkene of this compound coordinates to and inserts into the Rh-H bond. | Forms a key rhodium-alkyl intermediate. |

| CO2 Insertion | Carboxylation of the rhodium-alkyl intermediate. | Rate-limiting step; forms the C-C bond. uit.no |

C-H Activation and Oxidative Cyclization Pathways

Oxidative cyclization of N-phenylacrylamides via C-H activation is an efficient method for constructing 3,3-disubstituted oxindoles. nsf.gov This transformation can be achieved using transition metal catalysis, such as with palladium, or under metal-free conditions. nsf.gov For instance, hypervalent iodine reagents can mediate the oxidative cyclization of N-Boc-acrylamides. nsf.govresearchgate.net In the case of N-Boc-2-phenylacrylamide, this reaction proceeds with a phenyl migration to yield a 5-acetoxy-5-benzyloxazolidine-2,4-dione. nsf.govresearchgate.net

The proposed mechanism for the hypervalent iodine-mediated reaction involves the coordination of the iodine reagent to the alkene, followed by cyclization and subsequent substitution. nsf.gov Radical-mediated processes have also been identified in the cyclization of N-arylacrylamides, where radical scavengers have been shown to inhibit the reaction. beilstein-journals.org These reactions can be initiated by various methods, including the use of persulfates or photochemical means, leading to the formation of diverse heterocyclic structures. beilstein-journals.org

Nucleophilic Addition Reactions to the Acrylamide Moiety

The acrylamide functionality in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. ekb.eg This reactivity is fundamental to many of its applications.

Thiol Addition Mechanisms and Kinetic Investigations

The addition of thiols to N-phenylacrylamide has been the subject of detailed mechanistic and kinetic studies. researchgate.netnih.gov The reaction is of significant interest due to the prevalence of the acrylamide warhead in targeted covalent inhibitors that react with cysteine residues in proteins. researchgate.netnih.gov

Kinetic investigations, including the construction of Brønsted-type plots, solvent kinetic isotope effects, and analysis of pH and temperature dependence, have provided significant insight into the reaction mechanism. researchgate.netnih.gov The data are consistent with a rate-limiting nucleophilic attack of the thiolate anion on the β-carbon of the acrylamide, followed by a rapid protonation of the resulting enolate intermediate. researchgate.netdntb.gov.ua

| Kinetic Parameter | Finding | Mechanistic Implication |

| βnucRS- | A small value of 0.07 ± 0.04 was determined from a Brønsted-type plot. researchgate.netnih.gov | Indicates an early transition state with respect to the nucleophilic attack. researchgate.net |

| ΔS‡ | A relatively large negative value was observed. researchgate.netnih.gov | Consistent with an associative, ordered transition state. |

| ΔH‡ | A small value was observed. researchgate.netnih.gov | Suggests a low activation energy barrier for the reaction. |

Michael Addition Pathways and Selectivity

The Michael addition is a cornerstone of carbon-carbon bond formation, and this compound serves as a competent Michael acceptor. wikipedia.org The reaction involves the 1,4-addition of a nucleophile (Michael donor) to the α,β-unsaturated carbonyl system. wikipedia.org The general mechanism proceeds through the formation of a carbanion from the Michael donor, which then attacks the β-carbon of the acrylamide. wikipedia.org The resulting enolate is subsequently protonated to yield the final adduct. wikipedia.org

The selectivity of the Michael addition can be influenced by the nature of the substituent on the Michael acceptor. researchgate.net In the context of divinylic compounds, studies have shown that nucleophilic attack preferentially occurs at the acrylic unit over less activated units like methacrylate (B99206). researchgate.net The phospha-Michael addition, involving the reaction of an alkyl phosphine (B1218219) with an acrylamide, has also been developed as a bioorthogonal reaction. nih.gov This reaction proceeds readily under physiological conditions and has been shown to be kinetically more favorable than the corresponding thiol-based Michael addition. nih.gov

Radical Reactions and Spin-Controlled Processes

Manganese(III) acetate, Mn(OAc)₃, is a versatile single-electron oxidant used to initiate radical reactions. wikipedia.orgmdpi.com It is particularly effective for generating carbon-centered radicals from enolizable carbonyl compounds. wikipedia.orgmdpi.com In reactions with phenylacrylamides, Mn(OAc)₃ facilitates the radical addition of 1,3-dicarbonyl compounds to form substituted dihydrofurans. arkat-usa.orgresearchgate.net

The general mechanism begins with the oxidation of the 1,3-dicarbonyl compound by Mn(OAc)₃ to form a manganese(III)-enolate complex. mdpi.com This is followed by the reduction of Mn(III) to Mn(II) and the formation of a carbon radical. mdpi.com This radical then adds to the C=C double bond of the phenylacrylamide, creating a new radical intermediate. wikipedia.orgmdpi.comarkat-usa.org The reaction terminates through further oxidation of this intermediate to a carbocation, followed by intramolecular cyclization to yield the final dihydrofuran product. mdpi.comarkat-usa.org

For example, the reaction of (2E)-3-phenylacrylamide with dimedone or 1,3-cyclohexanedione (B196179) in the presence of Mn(OAc)₃ produces 2-phenyl-3-carboxamide-dihydrobenzofurans with good yields and high diastereoselectivity, exclusively forming the trans isomer. arkat-usa.orgresearchgate.net The stereochemistry of the products has been confirmed by NMR spectroscopy and X-ray crystallography. arkat-usa.org

| 1,3-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|

| Dimedone | 2-Phenyl-3-carboxamide-dihydrobenzofuran (7a) | 68 |

| 1,3-Cyclohexanedione | 2-Phenyl-3-carboxamide-dihydrobenzofuran (7b) | 55 |

Single-electron transfer (SET) is a fundamental process that initiates a wide array of reactions involving this compound. numberanalytics.com In an SET mechanism, the transfer of a single electron between a donor and an acceptor species generates radical ions, which are highly reactive intermediates. numberanalytics.combeilstein-journals.org

Numerous transformations of N-arylacrylamides are enabled by SET. beilstein-journals.org Photocatalyzed and electrochemically-driven reactions often commence with an SET event. For instance, under blue LED irradiation, a photocatalyst can induce an SET process to generate an α-aminoalkyl radical from an amine, which then adds to the N-arylacrylamide. beilstein-journals.orgbeilstein-journals.org This is followed by intramolecular cyclization to form complex heterocyclic products. beilstein-journals.org Similarly, the formation of an electron donor-acceptor (EDA) complex between an electron donor (like N,N,N',N'-tetramethylethylenediamine) and another reactant can lead to an SET, generating a radical that adds to N-phenylacrylamide, triggering a cyclization cascade. beilstein-journals.org

These mechanisms can be part of a proton-coupled electron transfer (PCET), where an electron and a proton are transferred, either concertedly or stepwise, to maintain charge balance. fau.eudiva-portal.org The distinction between concerted and stepwise pathways is crucial for understanding and optimizing these reactions. fau.eu The involvement of radical intermediates in these SET-initiated pathways is often confirmed by trapping experiments. beilstein-journals.orgbeilstein-journals.org

Manganese(III) Acetate Mediated Radical Additions to Phenylacrylamides

Rearrangement and Cycloaddition Reactions of this compound Systems

This compound and its derivatives participate in various rearrangement and cycloaddition reactions, often triggered by radical or oxidative processes. The most prominent examples are intramolecular cyclizations that can be classified as cycloaddition reactions. In these reactions, a radical intermediate, often generated via SET or Mn(OAc)₃ oxidation, first adds to the acrylamide double bond. beilstein-journals.org The resulting carbon-centered radical then undergoes an intramolecular cyclization by attacking the phenyl ring, ultimately leading to the formation of oxindole (B195798) or quinolinone scaffolds after subsequent oxidation and rearomatization steps. beilstein-journals.org The reaction of 1,3-dicarbonyls with phenylacrylamide to form dihydrofurans is another example of a radical addition-cyclization process. arkat-usa.orgresearchgate.net

True rearrangement reactions, involving the migration of an atom or group, have also been observed. In one notable example, the treatment of an N-Boc-2-phenylacrylamide substrate with a hypervalent iodine reagent, (diacetoxyiodo)benzene, in acetic acid did not lead to the expected oxidative cyclization product. nsf.gov Instead, it resulted in a rearrangement involving phenyl migration to generate a 5-acetoxy-5-benzyl oxazolidine-2,4-dione in 75% yield. nsf.gov This transformation is believed to proceed through a phenonium ion intermediate. nsf.gov Such rearrangements are driven by the formation of a more stable intermediate, such as the conversion of a less stable anion or radical to a more stable one. msu.edu

Intermediate Identification and Trapping Techniques in this compound Reactions

The elucidation of reaction mechanisms for this compound relies heavily on the identification and characterization of transient, highly reactive intermediates. lumenlearning.com A key technique for demonstrating the involvement of radical intermediates is chemical trapping. lumenlearning.com In several studies on radical reactions of N-arylacrylamides, radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BHT (butylated hydroxytoluene) have been employed. beilstein-journals.orgbeilstein-journals.org The addition of these agents to the reaction mixture effectively quenches the radical intermediates, leading to the inhibition of the reaction and confirming a radical-mediated pathway. beilstein-journals.org

Beyond chemical trapping, a combination of spectroscopic and computational methods is used. nih.govrsc.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are invaluable for detecting and structurally characterizing intermediates that can be directly observed from the solution. nih.govrsc.org For instance, NMR chemical shifts have been correlated with the reactivity of N-arylacrylamides, serving as a convenient probe of the electronic structure that dictates the reaction pathway. acs.org For intermediates that are too short-lived to be observed directly, computational methods such as Density Functional Theory (DFT) are employed. These calculations can predict the structures and energies of transition states and intermediates, helping to validate proposed mechanisms and rationalize experimental outcomes. acs.org

Polymerization Science and Macromolecular Engineering of 2 Phenylacrylamide

Controlled Radical Polymerization of 2-Phenylacrylamide

Controlled radical polymerization (CRP) techniques offer precise control over polymer architecture, including molecular weight, polydispersity, and functionality. sigmaaldrich.com These methods, which include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), have been pivotal in designing advanced polymeric materials. sigmaaldrich.com

RAFT polymerization has been successfully employed to synthesize well-defined oligomers of this compound, enabling the creation of stereoisomer libraries. rsc.orgrsc.orgnih.gov In one notable study, N-phenyl acrylamide (B121943) was polymerized at 70°C using azobisisobutyronitrile (AIBN) as a free radical initiator and a specific chain transfer agent (CTA), (R)-2-cyanopropan-2-yl (2,3-dihydroxypropyl) carbonotrithioate. rsc.orgrsc.org This one-pot synthesis produced oligomers with a narrow molecular weight distribution, primarily dimers and trimers, by adjusting the initial stoichiometry between the monomer and the CTA. rsc.orgrsc.orgresearchgate.net

Following polymerization, the resulting oligo(N-phenyl acrylamide) mixture was separated to isolate specific oligomers. rsc.orgrsc.org This was achieved through a two-step chromatography process:

Reverse-Phase Chromatography : This initial separation, based on molecular weight, allowed for the isolation of trimer fractions (tri(PAAm)). rsc.orgrsc.orgresearchgate.net

Chiral Chromatography : The isolated trimer fraction, which contained a mixture of stereoisomers, was further separated to yield all eight possible individual stereoisomers on a milligram scale. rsc.orgrsc.org

The successful isolation and characterization of this stereoisomer library, including the identification of a specific isomer capable of forming an organogel, highlights the precision of RAFT polymerization in creating complex oligomer libraries. rsc.orgrsc.orgrsc.org This approach has also been used to immobilize copolymer layers of styrene (B11656) and N-phenylacrylamide onto silica (B1680970) particles for chromatographic applications. nih.gov

Table 1: RAFT Polymerization of this compound for Oligomer Synthesis

| Parameter | Details | Source(s) |

|---|---|---|

| Monomer | N-Phenylacrylamide (PAAm) | rsc.org, rsc.org |

| Polymerization Type | Reversible Addition-Fragmentation Chain Transfer (RAFT) | rsc.org, rsc.org, nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | rsc.org, rsc.org |

| Chain Transfer Agent (CTA) | (R)-2-cyanopropan-2-yl (2,3-dihydroxypropyl) carbonotrithioate | rsc.org, rsc.org |

| Key Outcome | Synthesis of oligo(PAAm) with narrow molecular weight distribution | rsc.org, nih.gov |

| Primary Products | Dimers and Trimers of PAAm | rsc.org, researchgate.net |

| Separation Method | Reverse-phase and chiral chromatography | rsc.org, rsc.org |

| Final Product | Isolated library of all eight tri(PAAm) stereoisomers | rsc.org, rsc.org |

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for producing polymers with predetermined molecular weights and low polydispersity. The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, to generate propagating radicals. wikipedia.org

While specific studies detailing the ATRP of this compound are not extensively documented in the provided sources, the technique has been successfully applied to structurally similar (meth)acrylamide monomers. For instance, the controlled polymerization of N,N-dimethylacrylamide has been achieved using a methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine initiating system, yielding polymers with low polydispersity (Mw/Mn ≈ 1.2). cmu.edu Similarly, ATRP of acrylamide has been accomplished in aqueous media at room temperature. researchgate.net These examples serve as important analogs, suggesting the high potential for applying ATRP to this compound to create well-defined homopolymers and block copolymers. sigmaaldrich.comresearchgate.net The general success with the acrylamide class of monomers indicates that suitable conditions for the controlled polymerization of this compound via ATRP are achievable. cmu.eduresearchgate.net

Nitroxide-Mediated Polymerization (NMP) is another major CRP technique, though its application appears less common for acrylamide-based monomers compared to RAFT and ATRP. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Oligomer Libraries

Free Radical Polymerization of this compound and Copolymers

Conventional free radical polymerization is a widely used technique for synthesizing polymers from this compound (referred to as PAM in some sources). researchgate.netuobaghdad.edu.iqscientific.net This method typically involves an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a suitable solvent, like dimethylsulfoxide (DMSO). researchgate.netuobaghdad.edu.iqscientific.net

Understanding the kinetics of copolymerization is crucial for predicting and controlling the composition and microstructure of the resulting polymer. Monomer reactivity ratios (r1 and r2) are key parameters that describe the relative tendency of a propagating chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). scientific.net

For the copolymerization of this compound (M1) and methyl methacrylate (B99206) (M2), reactivity ratios have been determined using linearization methods such as Fineman-Ross and Kelen-Tudos. researchgate.netuobaghdad.edu.iqscientific.net The reported values are r1 = 0.03 and r2 = 0.593. uobaghdad.edu.iqscientific.net Since both reactivity ratios are less than one, it indicates that both types of growing polymer chains preferentially react with the other monomer over their own kind. This leads to a tendency to form alternating copolymers rather than blocky or random structures. scientific.net The product of the reactivity ratios (r1r2 = 0.01779) being close to zero further supports this alternating behavior. scientific.net

Similar studies have been conducted for related monomers. For instance, the copolymerization of p-bromophenyl acrylamide (M1) with MMA (M2) yielded reactivity ratios of r1 = 0.27 and r2 = 1.8. cwejournal.org

Table 2: Monomer Reactivity Ratios for the Copolymerization of Acrylamides (M1) with Methyl Methacrylate (M2)

| Monomer 1 (M1) | r1 (M1) | r2 (M2) | Method | System Characteristics | Source(s) |

|---|---|---|---|---|---|

| This compound | 0.03 | 0.593 | Fineman-Ross, Kelen-Tudos | Alternating tendency | uobaghdad.edu.iq, scientific.net |

| p-Bromophenyl acrylamide | 0.27 | 1.8 | 1H-NMR | - | cwejournal.org |

In conventional free radical polymerization, controlling molecular weight and polydispersity is inherently more challenging than in CRP. The molecular weight of the resulting poly(this compound) is influenced by several factors, including initiator concentration, monomer concentration, and temperature. sapub.org For example, the rate of polymerization, which affects molecular weight, typically shows a square root dependence on the initiator concentration. sapub.org

Characterization of poly(N-phenyl acrylamide) (PPA) and poly(N-phenyl methacrylamide) (PPMA) prepared by free radical polymerization showed that PPA exhibited a higher molecular weight and a broader molecular weight distribution compared to PPMA under similar conditions. researchgate.net Gel permeation chromatography (GPC) is commonly used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net While some control can be exerted by manipulating reaction conditions, free radical polymerization generally leads to polymers with higher PDI values compared to the well-defined polymers (PDI < 1.5) obtained through CRP techniques. sigmaaldrich.comresearchgate.net

Kinetic Investigations and Monomer Reactivity Ratios in Copolymerization

Crosslinking and Network Formation in Poly(this compound) Systems

Crosslinked networks of poly(this compound) can be synthesized to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. ekb.egekb.eg These networks are typically created by copolymerizing this compound with a difunctional crosslinking agent, such as N,N'-methylenebisacrylamide (MBAA). ekb.egekb.eg The polymerization is often initiated using a redox system, like potassium persulfate and ascorbic acid, at elevated temperatures. ekb.eg

The concentration of the crosslinker is a critical parameter that dictates the properties of the resulting hydrogel. ekb.egekb.eg As the weight percentage of MBAA increases, the network becomes more tightly crosslinked. This has several consequences:

Swelling Properties : The equilibrium water content (EWC) and other swelling parameters decrease because the denser network structure restricts the influx of water molecules. ekb.egekb.eg

Mechanical Properties : The mechanical strength of the hydrogel, measured by Young's modulus (E) and shear modulus (G), increases significantly with higher crosslinker concentration. ekb.egekb.eg A higher crosslinking density restricts the mobility of polymer chains, leading to a more rigid material. ekb.eg

Thermal Properties : The glass transition temperature (Tg) of the polymer increases with the MBAA content, reflecting the reduced segmental mobility of the polymer chains within the more rigid network. ekb.eg

In addition to covalent crosslinking, network formation can also occur through physical associations. In copolymers containing this compound, strong interchain associations driven by hydrophobic interactions can lead to the formation of large polymer aggregates and network structures in solution, significantly increasing viscosity. nih.gov

Table 3: Effect of MBAA Crosslinker Concentration on Poly(this compound) Hydrogel Properties

| MBAA (wt %) | Young's Modulus, E (MPa) | Shear Modulus, G (MPa) | Effective Crosslinking Density, ve (mol/dm3) | Polymer-Water Interaction Parameter, χ | Source(s) |

|---|---|---|---|---|---|

| 0.5 | 0.661 | 0.423 | 0.252 | 0.987 | ekb.eg |

| 1.0 | 1.891 | 1.254 | 0.451 | 0.939 | ekb.eg |

| 1.5 | 2.871 | 1.987 | 0.569 | 0.860 | ekb.eg |

| 2.0 | 3.878 | 2.588 | 0.661 | 0.813 | ekb.eg |

Stereochemical Control and Tacticity in this compound Polymerization

The control over the three-dimensional arrangement of monomer units within a polymer chain, known as stereochemical control, is a significant challenge in polymer science, particularly in radical polymerization. sioc-journal.cn The properties of a polymer, such as its physical and chemical characteristics, are highly dependent on the microstructure of the polymer chain, including its tacticity. sioc-journal.cnscribd.com Tacticity describes the relative stereochemistry of adjacent chiral centers along the macromolecular backbone. scribd.com For polymers derived from vinyl monomers like this compound, polymerization creates asymmetric carbons in the main chain, leading to the potential for numerous stereoisomers. rsc.org Achieving control over the formation of these stereoisomers to produce polymers with a specific tacticity (e.g., isotactic with all substituents on the same side, or syndiotactic with alternating substituents) is crucial for tailoring material properties. scribd.com

Recent advancements have demonstrated that combining photoactivated living polymerization techniques, such as photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT), with Lewis acid mediators can provide excellent control over the tacticity of acrylamide polymers. nih.gov While the terminal carbon of a propagating radical typically has a planar-like structure, making stereocontrol difficult, the use of catalysts and carefully designed reaction conditions can create a confined environment that influences the stereochemical outcome of the polymerization process. sioc-journal.cn

A significant breakthrough in understanding the stereochemistry of this compound polymerization has been the successful generation and isolation of a complete stereoisomer library for its trimer, tri(N-phenylacrylamide) or tri(PAAm). nih.govrsc.orgnih.gov This was achieved through a one-pot controlled radical polymerization followed by a detailed two-step chromatographic separation. nih.govrsc.orgresearchgate.net

The synthesis process began with the reversible addition-fragmentation chain transfer (RAFT) polymerization of N-phenylacrylamide. rsc.org The reaction was conducted at 70°C for six hours using azobis(isobutyronitrile) (AIBN) as the free radical initiator and a specific chain transfer agent (CTA), (R)-2-cyanopropan-2-yl (2,3-dihydroxypropyl) carbonotrithioate ((R)-CPDOTT). nih.govrsc.org This particular CTA was chosen for two key reasons: its terminal hydroxyl groups facilitate separation via reverse-phase chromatography, and its inherent chirality helps in the separation of enantiomeric oligomers by converting them into diastereomers. nih.govrsc.org

Following polymerization, the resulting mixture of oligo(N-phenylacrylamide)s was subjected to a two-step separation process:

Reverse-Phase Chromatography : This initial step separated the oligomers based on their molecular weight. rsc.orgresearchgate.net The trimer of N-phenylacrylamide, tri(PAAm), was isolated as a distinct fraction containing a mixture of its diastereomers. nih.govrsc.org

Normal-Phase Chiral High-Performance Liquid Chromatography (HPLC) : The isolated tri(PAAm) fraction was then further separated using chiral HPLC columns to isolate the individual stereoisomers. nih.govresearchgate.net This step successfully separated all eight possible stereoisomers of the trimer on a scale of approximately 10 mg each. nih.govrsc.org

The isolated stereoisomers were rigorously identified and characterized using a combination of analytical techniques, including ¹H-NMR, electrospray ionization mass spectrometry (ESI-MS), and circular dichroism (CD) spectroscopy. nih.govrsc.org

Table 1: Isolation of tri(N-phenylacrylamide) Diastereomer Fractions via Reverse-Phase Chromatography

| Fraction | Elution Time (min) | Identified Species | Mass (m/z) | Yield |

| Fraction 3, Peak 1 | 27 - 42 | tri(PAAm) diastereomer | 715 [M+Na]⁺ | 20 mg |

| Fraction 3, Peak 2 | 27 - 42 | tri(PAAm) diastereomer | 715 [M+Na]⁺ | 27 mg |

| Fraction 3, Peak 3 | 27 - 42 | tri(PAAm) diastereomer | 715 [M+Na]⁺ | 13 mg |

This table summarizes the initial separation and yields of the diastereomeric mixtures of tri(PAAm) before their final separation into individual stereoisomers by chiral HPLC. Data sourced from nih.govrsc.orgresearchgate.net.

The creation of a complete stereoisomer library of tri(N-phenylacrylamide) enabled a unique investigation into the relationship between a molecule's precise stereochemistry and its bulk, macroscopic properties, such as its ability to form supramolecular structures. nih.govnih.gov Supramolecular assembly is driven by non-covalent interactions, and the study revealed a profound dependence of these interactions on the specific 3D structure of the oligomer. rsc.org

A remarkable finding was that out of the eight isolated stereoisomers of tri(PAAm), only one specific isomer demonstrated the ability to self-assemble and form an organogel in a chloroform (B151607) solvent. nih.govnih.govrsc.orgresearchgate.net This stereospecific gelation highlights that a subtle change in the spatial orientation of the monomer units can dramatically alter the intermolecular forces and, consequently, the material's behavior. rsc.org

Control experiments determined that the self-assembly of the gel-forming stereoisomer was driven by a combination of two key non-covalent forces:

Intermolecular Hydrogen Bonding : The hydrogen bonds involving the hydroxyl group on the chain transfer agent's remnant were found to be critical for the assembly. rsc.org

π-π Interactions : The interaction between the phenyl side chains of the oligomers was also crucial for gelation. rsc.orgnih.gov The addition of benzene (B151609), a solvent that interferes with π-π stacking, was shown to disrupt the gel, confirming the importance of this interaction. rsc.org

The tacticity, or the relative stereochemistry of the three chiral centers within the tri(PAAm) isomers, was assigned using proton nuclear magnetic resonance (¹H-NMR) and circular dichroism (CD) spectra. rsc.orgresearchgate.net For instance, the relative stereochemistry of one fraction was identified as isotactic (mm). rsc.org The absolute structure of the specific stereoisomer that formed the gel was ultimately identified by combining the experimental tacticity data from NMR and CD spectra with theoretical calculations using density functional theory (DFT). nih.govnih.govresearchgate.net This direct link between a specific tacticity and a functional property like gelation demonstrates the critical role of stereochemical control in designing advanced materials with tailored supramolecular properties. rsc.orgrsc.org

Table 2: Stereoisomer Properties and Supramolecular Behavior

| Stereoisomer Type | Number of Isomers | Gel Formation in Chloroform | Driving Forces for Assembly |

| Specific Stereoisomer (rm tacticity) | 1 | Yes | Configuration-dependent intermolecular hydrogen bonding and π-π interactions. rsc.orgnih.govnih.gov |

| Other Stereoisomers | 7 | No | N/A |

This table illustrates the unique self-assembly behavior observed in only one of the eight isolated tri(PAAm) stereoisomers. Data sourced from rsc.orgnih.govnih.govrsc.orgresearchgate.net.

Stereoisomer Library Generation and Isolation

Synthesis of Hybrid Organic-Inorganic Materials utilizing this compound Derivatives

Hybrid organic-inorganic materials are composites that combine the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular or nanometer scale. rsc.orgmdpi.com Derivatives of this compound have been successfully utilized in the synthesis of such advanced hybrid materials for specific applications, such as environmental remediation. rsc.org

One prominent example is the creation of a porous adsorbent for the removal of heavy metal ions, Cr(III) and Cr(VI), from wastewater. rsc.org This hybrid material was synthesized by incorporating N-phenylacrylamide onto a support structure of porous silica-bound graphene oxide (GO) sheets. rsc.org The synthesis involved a multi-step process:

Preparation of Components : Graphene oxide was synthesized using a modified Hummer's method, and porous silica monolith particles were prepared via a sol-gel process. rsc.org

Creation of the Inorganic Support : The silica monoliths were coupled with the graphene oxide sheets through a Fischer esterification protocol. rsc.org This step is crucial as GO-based materials can be difficult to separate from solutions on their own. rsc.org

Surface-Initiated Polymerization : A porous polymer layer of N-phenylacrylamide was grown from the surface of the silica@GO composite. rsc.org This was achieved via reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for controlled growth of the polymer chains. rsc.org

The resulting organic-inorganic hybrid material exhibited a large surface area (264.899 m²/g) and the presence of multiple functional groups from the polymer and the GO, which contributed to its high adsorption capacity for chromium ions. rsc.org The incorporation of the N-phenylacrylamide polymer was confirmed to enhance the interaction between the composite material and the chromium ions. rsc.org Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and X-ray diffraction (XRD) confirmed the successful synthesis and composition of the hybrid material. rsc.org

Table 3: Components and Properties of N-Phenylacrylamide-Based Hybrid Adsorbent

| Component | Function |

| Inorganic Phase | |

| Graphene Oxide (GO) | Provides high surface area and functional groups (epoxy, carboxyl, hydroxyl). rsc.org |

| Porous Silica Monoliths | Provides a stable, porous support structure and aids in separation. rsc.org |

| Organic Phase | |

| Poly(N-phenylacrylamide) | Enhances interaction with metal ions through its functional groups. rsc.org |

| Resulting Hybrid Material | |

| Property | Value |

| Surface Area | 264.899 m²/g rsc.org |

| Adsorption Capacity (K_F) for Cr(VI) | 401.874 mg/g rsc.org |

| Adsorption Capacity (K_F) for Cr(III) | 138.653 mg/g rsc.org |

This table summarizes the components and key performance metrics of the hybrid organic-inorganic material synthesized using N-phenylacrylamide. Data sourced from rsc.org.

Advanced Structural Characterization and Spectroscopic Techniques for Mechanistic and Complex System Elucidation

X-ray Crystallography for Conformation and Supramolecular Interactions

Hydrogen bonding plays a crucial role in the solid-state assembly of phenylacrylamide derivatives. In the crystal structure of (E)-N-benzyl-2-cyano-3-phenylacrylamide, for instance, the packing is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds. nih.goviucr.org This network of hydrogen bonds contributes to the formation of specific supramolecular motifs.

Table 1: Hydrogen Bonding Parameters in Selected Phenylacrylamide Derivatives

| Compound | Donor-H···Acceptor | Reference |

| (E)-N-benzyl-2-cyano-3-phenylacrylamide | N—H···N and C—H···O | nih.goviucr.org |

| 2-Cyanoarylacrylamide derivatives | N-H···O (dimeric) | researchgate.net |

In addition to hydrogen bonding, π-π stacking interactions are significant in dictating the molecular packing of phenylacrylamide derivatives. rsc.org These interactions occur between the aromatic rings of adjacent molecules and are crucial for the formation of extended supramolecular structures. pku.edu.cnnih.gov

In 2-cyanoarylacrylamide derivatives, the hydrogen-bonded dimers further organize into parallel stacking arrangements through significant π-π interactions. researchgate.net The interplay between hydrogen bonding and π-π stacking is a guiding principle in the self-assembly of these molecules into well-defined nanostructures. google.com The specific geometry and distance of these π-π stacking interactions, often with interplanar distances around 3.5 Å, are critical for the electronic and photophysical properties of the resulting materials. reading.ac.uk For example, the unique photoluminescence properties of some cyanostilbene derivatives, which are structurally related to phenylacrylamides, are attributed to favorable intermolecular interactions, including π-π stacking, in their self-assembled nanostructures. acs.org

Table 2: Observed Supramolecular Interactions in Phenylacrylamide Assemblies

| Interaction Type | Description | Significance | Reference |

| Hydrogen Bonding | Formation of dimeric structures via N-H···O interactions. | Directs initial self-assembly. | researchgate.net |

| π-π Stacking | Parallel arrangement of aromatic rings of hydrogen-bonded dimers. | Leads to extended 1D and 2D structures. | researchgate.netreading.ac.uk |

| van der Waals Forces | General intermolecular forces contributing to packing. | Stabilizes the overall crystal lattice. | pku.edu.cn |

Hydrogen Bonding Networks in Crystalline Phenylacrylamide Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for elucidating molecular structure, dynamics, and composition in solution. emerypharma.comipb.pt While one-dimensional (1D) NMR provides basic structural information, advanced two-dimensional (2D) NMR techniques are often necessary for the complete characterization of complex molecules like 2-phenylacrylamide derivatives.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals in complex spectra. emerypharma.comlibretexts.orgcreative-biostructure.com These techniques reveal correlations between different nuclei, allowing for the unambiguous determination of connectivity within a molecule. ipb.pt For example, COSY identifies protons that are coupled to each other, while HSQC and HMBC correlate protons with directly bonded and long-range coupled carbons, respectively. emerypharma.comcreative-biostructure.com

Furthermore, NMR spectroscopy is a powerful tool for studying tautomerism, the equilibrium between two or more interconverting structural isomers. researchgate.net In certain 2-cyanoarylacrylamide derivatives, ¹H NMR and fluorescence spectral studies have indicated the coexistence of amide and iminol tautomers in solution. researchgate.net The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents on the phenyl ring. researchgate.net

NMR spectroscopy can be used to monitor the progress of chemical reactions in real-time. rsc.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be tracked. This provides valuable kinetic and mechanistic information. nih.gov For instance, in the synthesis of dienamides from acrylamide (B121943) derivatives, ¹H NMR was used to determine the ratio of stereoisomers (Z,E/Z,Z) in the product mixture. nih.gov This real-time analysis is crucial for optimizing reaction conditions to achieve desired outcomes. rsc.orgnih.gov

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by relating the integral of a specific NMR signal to a known standard. magritek.com This technique is particularly useful for determining the composition of copolymers. magritek.com For copolymers of N-(4-bromophenyl)-2-methacrylamide, ¹H NMR spectroscopy was used to determine the copolymer composition. researchgate.net Similarly, for copolymers of N-phenyl methacrylamide (B166291) and ethyl methacrylate (B99206), the compositions were determined from their ¹H NMR spectra. researchgate.net This approach allows for the precise determination of the molar ratio of the different monomer units within the polymer chain, which is critical for understanding and controlling the properties of the resulting material. magritek.comnii.ac.jp

Table 3: Applications of Advanced NMR in the Study of Phenylacrylamides

| NMR Technique | Application | Information Obtained | Reference |

| 2D NMR (COSY, HSQC, HMBC) | Structure Elucidation | Connectivity of atoms, assignment of ¹H and ¹³C signals. | emerypharma.comipb.pt |

| ¹H NMR | Tautomerism Studies | Detection and quantification of coexisting tautomers (e.g., amide and iminol). | researchgate.net |

| In-situ NMR | Reaction Monitoring | Reaction kinetics, identification of intermediates, stereoselectivity. | nih.govnih.gov |

| Quantitative NMR (qNMR) | Compositional Analysis | Molar ratio of monomers in copolymers. | magritek.comresearchgate.netresearchgate.net |

NMR for Monitoring Reaction Progress and Intermediates

Vibrational Spectroscopy (IR and Raman) for Polymerization Confirmation and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound and its polymers. These methods provide a molecular fingerprint based on the vibrational modes of a molecule, allowing for the identification of functional groups and the tracking of chemical transformations such as polymerization. spectroscopyonline.comgatewayanalytical.com

In the context of this compound polymerization, IR spectroscopy is particularly effective in confirming the conversion of the monomer to the polymer. A key indicator of successful polymerization is the disappearance or significant reduction of the absorption band corresponding to the C=C stretching vibration of the acrylamide group. sapub.org For instance, in the polymerization of N-[4-(4'-cyanophenoxy) phenyl] acrylamide, the disappearance of bands at 1532 and 981 cm⁻¹, attributed to the C=C bond, confirms the opening of this bond and the formation of the polymer backbone. sapub.org Similarly, in the characterization of poly(N-phenyl acrylamide), the strong band at 1673 cm⁻¹ is assigned to the C=O stretching vibration, while the band at 1597 cm⁻¹ corresponds to the C-C ring stretching of the benzene (B151609) ring. ekb.eg A broad band around 3400 cm⁻¹ is indicative of the N-H asymmetrical stretching vibration of the secondary amide. ekb.eg

Raman spectroscopy complements IR spectroscopy, offering advantages for analyzing certain molecular vibrations. gatewayanalytical.com While IR is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. gatewayanalytical.com This makes Raman particularly useful for observing vibrations of homo-nuclear bonds, such as the C=C bond in the monomer. gatewayanalytical.com The analysis of both IR and Raman spectra provides a comprehensive picture of the molecular vibrations and can reveal subtle structural details, including intermolecular interactions like hydrogen bonding in crystalline N-phenylacrylamide. acs.org

The table below summarizes characteristic vibrational frequencies for this compound and its derivatives, aiding in their identification and the confirmation of polymerization.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3400 | ekb.eg |

| C=O | Stretching | ~1673 | ekb.eg |

| C=C (alkene) | Stretching | Disappears upon polymerization | sapub.org |

| C-C (aromatic) | Ring Stretching | ~1597 | ekb.eg |

| C-N | Stretching | ~1430, ~1330 | ekb.eg |

| C≡N | Stretching | ~2206 | nih.gov |

This table presents generalized data; specific peak positions can vary based on the molecular environment and substituents.

Electronic Spectroscopy and Chiroptical Techniques

Electronic spectroscopy and chiroptical techniques provide insights into the electronic structure, stereochemistry, and excited-state properties of this compound systems.

Circular Dichroism (CD) spectroscopy is an essential technique for assigning the stereochemistry of chiral molecules, including polymers derived from this compound. CD measures the differential absorption of left- and right-circularly polarized light, which is non-zero for chiral compounds. rsc.org

In a notable study, a stereoisomer library of a trimer of phenyl acrylamide was prepared and separated. rsc.orgrsc.org The stereochemistry of each isolated isomer was assigned using a combination of ¹H-NMR and CD spectroscopy. rsc.orgrsc.org The CD spectra of the different stereoisomers showed characteristic peaks, and pairs of isomers with opposite CD spectra were identified as enantiomers. rsc.org This approach, combining chromatographic separation with spectroscopic analysis, is powerful for elucidating the complex stereochemistry of oligomers and polymers. Furthermore, coordination polymers incorporating chiral derivatives have been shown to exhibit strong CD signals, indicating a unidirectional chiral conformation in the polymer backbone.

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules and can be employed to investigate phenomena such as tautomerism in this compound derivatives. Some derivatives of 2-cyano-3-phenylacrylamide (B1607073) have been shown to exhibit fluorescence properties. researchgate.netresearchgate.net

Research has indicated the coexistence of amide and iminol tautomers in solution for certain 2-cyanoarylacrylamide derivatives. researchgate.net The equilibrium between these tautomers can be influenced by the solvent and the presence of electron-donating or electron-withdrawing substituents. researchgate.net The observation of an excitation wavelength-dependent fluorescence spectrum and biexponential fluorescence decay profiles suggests the presence of more than one emitting species, corresponding to the amide and iminol forms. researchgate.net This demonstrates the utility of fluorescence spectroscopy in probing dynamic equilibria in solution. The study of single molecules has also utilized fluorescence to monitor tautomerization events in real-time. mappingignorance.org

Circular Dichroism (CD) for Stereochemical Assignment

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of compounds and for elucidating reaction mechanisms by analyzing fragmentation patterns. numberanalytics.com In the context of this compound chemistry, mass spectrometry is used to confirm the structure of synthesized derivatives and to gain insight into reaction pathways. numberanalytics.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. For example, in the characterization of newly synthesized acrylamide derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the target compound. mdpi.com For instance, a derivative with the molecular formula C₁₇H₁₄N₂O₃ showed a molecular ion peak at m/z = 294, and another with the formula C₁₆H₁₂N₂O₂ displayed a peak at m/z = 264. mdpi.com